molecular formula C20H14Cl4N2O2 B3034852 5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 242472-00-0

5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B3034852
CAS RN: 242472-00-0
M. Wt: 456.1 g/mol
InChI Key: IUELZMQLLHMAFA-UHFFFAOYSA-N
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Description

5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C20H14Cl4N2O2 and its molecular weight is 456.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Hybrid Catalysts in Synthesis

  • Study Summary: Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, are essential for synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries. These catalysts offer broad synthetic applications, high bioavailability, and are crucial in developing lead molecules through a one-pot multicomponent reaction (Parmar, Vala, & Patel, 2023).

2. Tautomerism and Molecular Interactions

  • Study Summary: The study examines tautomerism, a chemical reaction that results in the shift from one isomer to another, influencing the stability and biological activity of compounds. This phenomenon is significant in understanding molecular interactions and their implications in biological systems, particularly in the context of nucleic acid bases (Person et al., 1989).

3. Stereochemistry and Pharmacological Profile

  • Study Summary: The stereochemistry of certain compounds, such as phenylpiracetam and its methyl derivative, plays a crucial role in their pharmacological profile. Understanding the relationship between stereochemical configuration and biological properties is crucial for optimizing therapeutic efficacy (Veinberg et al., 2015).

4. Antimicrobial and Pharmacological Effects

  • Study Summary: Chlorogenic Acid (CGA) exhibits a range of biological and pharmacological activities, including antioxidant, antibacterial, and hepatoprotective effects. Studies suggest its potential in regulating lipid and glucose metabolism, thus offering therapeutic roles in managing various health disorders (Naveed et al., 2018).

5. Versatility in Medicinal Chemistry

  • Study Summary: 1,3,4-Oxadiazole and its derivatives are recognized for their broad range of bioactivities, serving as crucial intermediates in the synthesis of diverse medicinal agents. These compounds hold significant therapeutic potential across various medical disciplines (Verma et al., 2019).

properties

IUPAC Name

5-chloro-N-[(4-chlorophenyl)methyl]-1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl4N2O2/c21-15-4-1-12(2-5-15)9-25-19(27)14-7-18(24)20(28)26(11-14)10-13-3-6-16(22)8-17(13)23/h1-8,11H,9-10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUELZMQLLHMAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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5-chloro-N-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

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